Melitracen Hydrochloride

Tricyclic Antidepressant Depression Sedation Profile

Melitracen hydrochloride offers reduced sedation liability vs. amitriptyline with comparable antidepressant efficacy—critical for behavioral models where sedation confounds endpoints. The HCl salt enables aqueous formulation at 65 mg/mL, eliminating DMSO artifacts. Its dual SNRI activity plus D1/D2 antagonism is not replicated by other TCAs. Essential for flupentixol-melitracen combination protocols (functional dyspepsia, refractory cough) and as a low-cardiotoxicity TCA reference for cardiovascular safety screening. Available ≥98% HPLC.

Molecular Formula C21H26ClN
Molecular Weight 327.9 g/mol
CAS No. 10563-70-9
Cat. No. B1676186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelitracen Hydrochloride
CAS10563-70-9
Synonymsmelitracene
melitracene hydrochloride
Metrisil
N,N-dimethyl-3-(9,10-dihydro-10,10-dimethylanthracen-9-yliden)propylamine
Trausabun
Molecular FormulaC21H26ClN
Molecular Weight327.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl
InChIInChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H
InChIKeyRADLXCPDUXFGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Melitracen Hydrochloride (CAS 10563-70-9): Procurement Profile for Tricyclic Antidepressant Research and Pharmaceutical Formulation


Melitracen Hydrochloride (CAS 10563-70-9, molecular weight 327.89) is the hydrochloride salt form of melitracen, a tricyclic antidepressant (TCA) of the dibenzazepine class . It functions primarily as a non-selective monoamine reuptake inhibitor, inhibiting the reuptake of both norepinephrine and serotonin at the presynaptic membrane [1]. The compound is structurally and pharmacologically related to imipramine and amitriptyline, with two methyl groups attached to the central ring [2]. Clinically, it is indicated for the treatment of depression, anxiety, and psychosomatic disorders, and is notably marketed as a fixed-dose combination product with flupentixol (Deanxit) in multiple regions [3].

Why Generic Substitution of Melitracen Hydrochloride with Other TCAs Is Scientifically Unjustified


While melitracen shares the tricyclic dibenzazepine scaffold with imipramine and amitriptyline, direct substitution among these TCAs is not scientifically valid for procurement or experimental design. Melitracen Hydrochloride exhibits a distinct pharmacological profile that includes both serotonin-norepinephrine reuptake inhibition and putative dopamine D1/D2 receptor antagonism, a dual mechanism not uniformly present across all TCAs [1]. Furthermore, documented differences exist in sedative profile (melitracen is reported to be less sedative than amitriptyline), onset characteristics (somewhat faster onset than imipramine and amitriptyline), and clinical utility in combination therapy with flupentixol for conditions such as refractory chronic cough, aerophagia, and functional dyspepsia — indications for which substitution with another TCA would lack evidentiary support [2][3]. The quantitative evidence presented below substantiates these differential features.

Quantitative Differentiation Evidence for Melitracen Hydrochloride Versus Comparator TCAs


Clinical Efficacy Equivalence to Amitriptyline with Documented Reduced Sedation Burden

In a double-blind comparative clinical study of melitracen versus amitriptyline in newly admitted depressed patients, melitracen demonstrated similar antidepressant efficacy to amitriptyline [1]. The pivotal differentiation lies not in superior efficacy but in the side-effect profile: melitracen is pharmacologically characterized as less sedative than amitriptyline, a property attributed to differential histamine H1 receptor affinity [2][3]. This reduced sedation burden is particularly relevant for patients requiring daytime functioning and for research protocols where sedation may confound behavioral endpoints.

Tricyclic Antidepressant Depression Sedation Profile

Comparable Clinical Efficacy to Imipramine with Documented Faster Onset and Improved Tolerability

Multiple controlled clinical studies have directly compared melitracen with imipramine in the treatment of depressed patients [1][2]. The studies establish that melitracen achieves antidepressant efficacy comparable to imipramine. Crucially, melitracen is consistently reported in authoritative pharmacological databases to exhibit a somewhat faster onset of action and improved tolerability relative to imipramine and amitriptyline [3][4]. This differentiation, while not quantified in time-to-response metrics in the available literature, represents a class-distinguishing feature relevant for both clinical application and research model selection.

Tricyclic Antidepressant Depression Onset of Action Tolerability

Enhanced Aqueous Solubility of Hydrochloride Salt Form Enables Broader In Vitro and In Vivo Experimental Utility

At equivalent molar concentrations, the free base (melitracen) and the hydrochloride salt exhibit comparable biological activity; however, the hydrochloride salt form (CAS 10563-70-9) demonstrates substantially enhanced water solubility and stability . Multiple vendor specifications confirm aqueous solubility of melitracen hydrochloride at approximately 65 mg/mL in water (25°C), compared to the free base which is only slightly soluble in water . Additionally, the hydrochloride salt in lyophilized powder form demonstrates stability for ≥4 years when stored at -20°C . This solubility differential directly impacts experimental versatility, enabling the use of aqueous buffers without requiring organic co-solvents that may introduce confounding variables.

Pharmaceutical Salt Solubility Formulation Bioavailability

Superior Efficacy of Flupentixol-Melitracen Combination in Functional Dyspepsia Relative to Other Psychotropic Regimens

A systematic review and network meta-analysis evaluating the comparative efficacy of psychotropic drugs for functional dyspepsia in adults found that the flupentixol + melitracen (F+M) combination was likely to be the most effective drug among ten psychotropic interventions evaluated for alleviating dyspepsia symptoms [1]. The analysis included comparisons against placebo, imipramine, amitriptyline, and tandospirone. The F+M combination demonstrated efficacy significantly greater than placebo, whereas no statistically significant difference was observed among the comparator antidepressants [2]. This establishes a unique clinical niche for melitracen-containing combination therapy that cannot be replicated by substituting melitracen with another TCA.

Functional Dyspepsia Flupentixol-Melitracen Network Meta-Analysis Psychotropic Drugs

Documented Cardiovascular Neutrality in Acute Poisoning Contrasts with Known TCA Class Cardiotoxicity

A case report of acute poisoning with melitracen documented that the chief effects were anticholinergic in nature (excitement, hallucinations, disorientation), with notably no effects on heart rate, blood pressure, or electrocardiogram [1]. This observation contrasts with the well-established cardiotoxicity profile of the TCA class, where overdose is typically associated with QRS widening, QT prolongation, and ventricular arrhythmias. While this is a single case report and not a controlled comparative study, the absence of cardiovascular effects in an overdose scenario is a meaningful class-distinguishing safety signal. Additionally, vendor documentation characterizes melitracen hydrochloride as not affecting cardiovascular function .

Cardiovascular Safety TCA Overdose Toxicology Cardiotoxicity

Validated HPLC Analytical Method Supports Rigorous Quality Control and Batch Consistency

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the quantitative determination of melitracen hydrochloride content and related substances [1]. The method demonstrates excellent linearity over the concentration range of 55.2–220.8 μg/mL (r = 0.9991), with an average recovery of 99.86% and relative standard deviation (RSD) of 0.13% (n = 9) [2]. Under the described chromatographic conditions, melitracen was completely separated from its impurities, confirming method specificity and suitability for purity assessment .

HPLC Analytical Method Quality Control Pharmaceutical Analysis

Validated Application Scenarios for Melitracen Hydrochloride in Research and Industrial Settings


Behavioral Pharmacology Studies Requiring a TCA with Reduced Sedation Burden

Researchers conducting depression or anxiety models in rodents where sedation confounds locomotor or cognitive endpoints should preferentially select melitracen hydrochloride over amitriptyline. Evidence establishes that melitracen achieves comparable antidepressant efficacy while exhibiting reduced sedation liability [1]. The hydrochloride salt form further enables aqueous formulation at 65 mg/mL, eliminating the need for DMSO vehicles that may independently affect behavior .

Functional Dyspepsia and Psychosomatic Gastrointestinal Disorder Research

For preclinical or clinical research targeting functional dyspepsia or related psychosomatic gastrointestinal conditions, the flupentixol-melitracen combination represents an evidence-based intervention. A network meta-analysis of ten psychotropic drugs identified this combination as likely the most effective for symptom alleviation [2]. Procurement of melitracen hydrochloride is therefore essential for research protocols investigating this specific combination therapy or comparator studies against this established regimen.

Cardiovascular Safety Pharmacology Studies Requiring a Low-Cardiotoxicity TCA Control

Investigators designing studies to evaluate cardiovascular effects of TCAs or novel antidepressants should consider melitracen hydrochloride as a comparative control representing the lower end of the class's cardiotoxicity spectrum. Documented acute poisoning data demonstrate no observable effects on heart rate, blood pressure, or ECG parameters, contrasting with the well-characterized cardiac conduction disturbances associated with other TCAs [3]. This property makes melitracen hydrochloride a suitable reference compound for isolating cardiotoxicity mechanisms.

Pharmaceutical Analytical Method Development and Quality Control Reference Standard

Analytical laboratories developing or validating HPLC methods for tricyclic antidepressant quantification can utilize melitracen hydrochloride as a reference standard with published validation parameters. The established RP-HPLC method provides benchmarks for linearity (r = 0.9991 over 55.2–220.8 μg/mL), recovery (99.86%), and precision (RSD = 0.13%) that can serve as method transfer or system suitability criteria [4]. The commercial availability of material with certified purity ≥98% (HPLC) from reputable vendors supports its use as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Melitracen Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.